molecular formula C23H25ClFN5O2 B560495 FIPI hydrochloride CAS No. 1781834-93-2

FIPI hydrochloride

カタログ番号: B560495
CAS番号: 1781834-93-2
分子量: 457.934
InChIキー: BNMQCDOCYPGJJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): Key signals include a singlet at δ 10.4 ppm (indole NH), a multiplet at δ 7.27–6.93 ppm (aromatic protons from benzimidazolone and indole rings), and a triplet at δ 3.45 ppm (piperidine CH₂ groups). The ethylenediamine linker’s methylene protons resonate as a quartet at δ 2.85 ppm .
  • ¹³C NMR (126 MHz, DMSO-d₆): Peaks at δ 165.2 ppm (carboxamide carbonyl) and δ 156.8 ppm (benzimidazolone carbonyl) confirm critical functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands include:

  • ν(C=O) : 1655 cm⁻¹ (carboxamide) and 1690 cm⁻¹ (benzimidazolone ketone).
  • ν(N–H) : 3320 cm⁻¹ (indole NH stretch).
  • ν(C–F) : 1220 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry shows a dominant peak at m/z 420.4 ([M–H]⁻), corresponding to the free base (C₂₃H₂₄FN₅O₂). The isotopic pattern matches the theoretical distribution for Cl⁻ (35:37 ≈ 3:1) in the hydrochloride form.

Hydration State and Stability Under Physiological Conditions

This compound is typically isolated as a hydrate , with variable water content depending on crystallization conditions. Thermogravimetric analysis (TGA) reveals a 2–5% mass loss below 100°C, attributable to loosely bound water molecules.

The compound exhibits stability in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL, with no decomposition observed over six months at –20°C. In aqueous buffers (pH 7.4), the hydrochloride salt remains soluble at micromolar concentrations, though prolonged exposure to temperatures above 25°C induces gradual hydrolysis of the carboxamide group.

Under physiological conditions (37°C, 5% CO₂), this compound maintains structural integrity for at least 72 hours in cell culture media, as confirmed by liquid chromatography-mass spectrometry (LC-MS) stability assays. The piperidine nitrogen’s protonation (pKa ≈ 8.2) ensures cationic character at physiological pH, enhancing membrane permeability.

特性

IUPAC Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMQCDOCYPGJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Intermediate Preparation

The des-chlorohalopemide backbone is synthesized via a nucleophilic aromatic substitution reaction, where a piperazine derivative reacts with a fluorinated aryl chloride precursor. This intermediate is isolated as a free base before undergoing indole coupling.

Indole Coupling

The 5-fluoro-2-indole moiety is introduced using a peptide coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature under nitrogen atmosphere, achieving yields of 65–72% after 12 hours.

Hydrochloride Salt Formation

The free base form of FIPI is treated with hydrochloric acid in a methanol/water mixture to precipitate the hydrochloride salt. Critical parameters include pH adjustment to 4.5–5.0 and controlled cooling to 0–5°C to optimize crystal morphology.

Table 1: Synthesis Conditions for this compound

StepReagents/ConditionsYieldPurity (HPLC)
Intermediate PrepPiperazine, K₂CO₃, DMF, 80°C, 8h85%>95%
Indole CouplingHATU, DIPEA, DMF, rt, 12h68%92%
Salt FormationHCl (1M), MeOH/H₂O (3:1), 0°C, 2h95%>98%

Purification and Analytical Characterization

Preparative HPLC Purification

Crude this compound is purified using reversed-phase preparative HPLC on a YMC S5 ODS column (20 × 100 mm) with a gradient elution from 20% aqueous methanol to 100% methanol containing 0.1% trifluoroacetic acid (TFA). This step resolves closely related impurities, including unreacted indolecarboxylic acid and des-chloro byproducts.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) confirms the presence of characteristic indole protons at δ 7.45 (d, J = 8.4 Hz) and piperazine methylene signals at δ 3.15–3.30 (m).

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 401.2 [M+H]⁺, consistent with the theoretical molecular weight of 400.8 g/mol.

Table 2: Analytical Parameters for this compound

TechniqueConditions/ResultsSource
HPLC Purity98.56% (YMC S5 ODS, 20–100% MeOH/0.1% TFA)
¹H NMRδ 7.45 (d, 1H), 3.15–3.30 (m, 8H)
ESI-MSm/z 401.2 [M+H]⁺

Optimization of Reaction Parameters

Temperature Control

Maintaining temperatures below 30°C during indole coupling prevents degradation of the acid-sensitive des-chlorohalopemide intermediate. Exothermic reactions are mitigated using ice-water baths and slow reagent addition.

Solvent Selection

Anhydrous DMF is preferred for coupling reactions due to its ability to solubilize both polar and non-polar intermediates. Post-reaction, DMF is removed via rotary evaporation under reduced pressure (40°C, 15 mmHg).

Scalability Considerations

Batch sizes exceeding 100 g require modified workup procedures, including fractional crystallization from ethyl acetate/hexane mixtures to maintain purity >98%.

AssayIC₅₀ (nM)Source
PLD1 Inhibition20–25
PLD2 Inhibition20–25
PA Production Block0.5–1.0

化学反応の分析

FIPI hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Scientific Research Applications

FIPI hydrochloride has a wide range of applications in scientific research:

  • Chemistry : Used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.
  • Biology : Investigates cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.
  • Medicine : Potential therapeutic applications include treatment for autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.
  • Industry : Utilized in the development of new drugs and therapeutic agents targeting phospholipase D enzymes.

Biochemical Properties

This compound is characterized by its high potency and specificity in inhibiting both PLD1 and PLD2. It exhibits an IC50 value as low as 10 nM for PLD2 under standard assay conditions . The compound does not affect the subcellular localization of PLD or the availability of PIP2 on the plasma membrane .

Case Studies

Several studies have highlighted the practical applications and effects of this compound:

  • Cell Migration Studies : Research demonstrated that FIPI treatment significantly inhibits chemotaxis in various cell types, providing insights into its potential use in cancer therapy .
  • Role in Autoimmunity : A study indicated that FIPI's inhibition of PLD activity could lead to decreased inflammation markers in models of autoimmune diseases, suggesting its therapeutic potential .
  • Impact on Cellular Functions : FIPI has been shown to influence cell function by inhibiting cytoskeletal reorganization and cell spreading, which are critical for processes like wound healing and immune response .

作用機序

FIPI hydrochloride exerts its effects by inhibiting the activity of phospholipase D1 and phospholipase D2. These enzymes are involved in the production of the lipid second messenger phosphatidic acid, which plays a crucial role in various cell biological processes. By inhibiting these enzymes, this compound blocks the production of phosphatidic acid, thereby affecting cell signaling pathways, cell spreading, and chemotaxis .

類似化合物との比較

FIPI Hydrochloride vs. VU0359595

  • Specificity and Mechanism :
    • FIPI targets both PLD1 and PLD2 via direct interaction with their catalytic sites, forming stable enzyme-inhibitor complexes .
    • VU0359595 is a PLD1-specific inhibitor with unclear structural binding details but shows lower selectivity compared to FIPI .
  • Potency :
    • FIPI exhibits superior in vivo potency (IC₅₀: 1 nM for PLD1) compared to VU0359595, which lacks published IC₅₀ data .
  • Applications :
    • FIPI is used in cancer metastasis studies due to its dual PLD1/2 inhibition .
    • VU0359595 is less commonly employed, possibly due to its narrower scope .

This compound vs. Edelfosine (ET-18-OCH3)

  • Mechanism :
    • FIPI directly inhibits PLD2’s enzymatic activity, while Edelfosine disrupts PLD2’s membrane localization by altering lipid bilayer properties .
  • Specificity :
    • FIPI is PLD-specific, whereas Edelfosine has broader effects on membrane-associated proteins .
  • Therapeutic Potential: FIPI’s targeted action makes it preferable for studying PLD-specific signaling, while Edelfosine’s membrane effects limit its specificity .

This compound vs. Halopemide

  • Targets :
    • FIPI exclusively inhibits PLD1/2, whereas Halopemide also antagonizes dopamine receptors, complicating its use in neurological studies .
  • Applications :
    • FIPI is ideal for dissecting PLD’s role in cytoskeletal dynamics, while Halopemide is suited for dual PLD2-dopamine pathway research .

This compound vs. VU0155069

  • Specificity :
    • Both compounds inhibit PLD2, but VU0155069 lacks efficacy against PLD1 .
  • Mechanism :
    • FIPI binds the catalytic site, while VU0155069’s mechanism remains less characterized .

Comparative Data Table

Compound Target(s) IC₅₀ (PLD1) IC₅₀ (PLD2) Mechanism Key Applications
This compound PLD1, PLD2 1 nM (in vivo) 10 nM (in vivo) Direct catalytic inhibition Cancer metastasis, CCP dynamics
VU0359595 PLD1 N/A N/A Undefined Limited studies
Edelfosine PLD2 N/A N/A Membrane disruption Broad membrane signaling
Halopemide PLD2, Dopamine N/A N/A Dual inhibition Neurological and PLD studies
VU0155069 PLD2 N/A N/A Undefined PLD2-specific pathways

Research Findings and Therapeutic Implications

  • FIPI’s Advantages :
    • High specificity and reversibility enable precise PLD pathway interrogation .
    • Demonstrated efficacy in inhibiting PA-driven mTOR activation and cancer cell migration .
  • Limitations of Alternatives :
    • Edelfosine and Halopemide’s off-target effects reduce their utility in mechanistic studies .
    • VU compounds lack comprehensive potency data, limiting their adoption .

生物活性

FIPI hydrochloride, chemically known as N-[2-[4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethy]-5-fluoro-1H-indole-2-carboxamide hydrochloride, is a potent inhibitor of phospholipase D (PLD) enzymes, specifically PLD1 and PLD2. This compound has garnered attention for its significant biological activity in various cellular processes, particularly in the regulation of lipid signaling pathways.

FIPI functions primarily by inhibiting the activity of PLD enzymes, which are crucial for hydrolyzing phosphatidylcholine to produce phosphatidic acid (PA). The inhibition of PLD by FIPI occurs in a concentration-dependent manner:

  • IC50 Values :
    • PLD1: 25 nM
    • PLD2: 20 nM

These values indicate that FIPI is a highly effective inhibitor, with even lower concentrations required to achieve significant inhibition in vivo. For instance, in studies involving Chinese hamster ovary (CHO) cells overexpressing PLD2, FIPI demonstrated an IC50 of approximately 10 nM when administered prior to the assay .

Inhibition of Cellular Processes

FIPI's ability to inhibit PLD activity has profound implications for various cellular functions:

  • Membrane Dynamics : FIPI ameliorates PLD2-driven suppression of membrane ruffling and cell spreading, demonstrating its role in cytoskeletal dynamics. Membrane ruffling is a critical process for cell motility and morphology .
  • Cell Signaling : By inhibiting PLD activity, FIPI affects downstream signaling pathways that are mediated by PA, including those involved in cell growth and proliferation. This inhibition can lead to altered cellular responses to growth factors and other stimuli .

Research Findings

Recent studies have highlighted the effects of FIPI on different biological systems:

Study FocusFindings
PLD Inhibition FIPI effectively inhibits both hydrolytic and transphosphatidylation activities of PLD enzymes .
Cell Behavior In COS-7 cells stimulated with PMA (phorbol 12-myristate 13-acetate), FIPI restored membrane ruffling suppressed by elevated PLD2 expression .
Mitochondrial Function FIPI did not affect MitoPLD activity, indicating specificity towards classical mammalian PLDs without interfering with related pathways .

Case Studies

Several case studies illustrate the practical applications and effects of FIPI in research:

  • Study on Cell Migration : Research demonstrated that FIPI treatment resulted in decreased migration of cancer cells by inhibiting the signaling pathways regulated by PLD activity. This suggests potential therapeutic applications in cancer treatment where cell motility is a factor .
  • Neurobiology Applications : In studies examining neuronal cells, FIPI was shown to impact synaptic plasticity by modulating lipid signaling pathways essential for neurotransmitter release and receptor trafficking .

Q & A

Q. What is the primary mechanism of action of FIPI hydrochloride in phospholipase D (PLD) inhibition, and how can this be experimentally validated?

this compound acts as a dual inhibitor of PLD1 and PLD2, blocking the hydrolysis of phosphatidylcholine to phosphatidic acid (PA), a lipid second messenger critical for cellular signaling. To validate this mechanism:

  • Use in vitro PLD activity assays with fluorescent substrates (e.g., Amplex Red PLD assay) to measure PA production .
  • Employ cell-based models (e.g., HEK293 or cancer cell lines) to assess downstream effects, such as mTOR signaling inhibition or cytoskeletal changes, via Western blot or immunofluorescence .
  • Include positive controls (e.g., known PLD inhibitors like CAY10594) and negative controls (vehicle-only treatment) to confirm specificity .

Q. What experimental design considerations are critical when using this compound in cell culture studies?

Key factors include:

  • Cell model selection : Prioritize cell lines with high endogenous PLD activity (e.g., cancer cells) or transiently transfected with PLD isoforms .
  • Solubility and stability : Prepare this compound in DMSO (stock solutions ≤10 mM) and verify stability under experimental conditions (e.g., pH, temperature) .
  • Dose optimization : Conduct dose-response curves (typically 1–10 µM) to balance efficacy and cytotoxicity, using viability assays (MTT or ATP-based) .
  • Time-course experiments : Monitor PLD inhibition kinetics, as PA depletion effects may manifest after 6–24 hours .

Q. How can researchers determine the optimal concentration of this compound for in vivo studies?

  • Start with in vitro-to-in vivo extrapolation: Use pharmacokinetic (PK) modeling based on cell-based IC50 values (e.g., ~250 nM for PLD1) .
  • Validate in pilot rodent studies: Administer FIPI intraperitoneally (common range: 1–5 mg/kg) and measure plasma/tissue concentrations via LC-MS/MS .
  • Assess target engagement through surrogate markers (e.g., reduced PA levels in plasma or target tissues) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s selectivity across different PLD isoforms or off-target effects?

Contradictions may arise due to assay conditions (e.g., substrate specificity) or cell-type variability. Mitigation strategies:

  • Isoform-specific knockdown : Use siRNA or CRISPR-Cas9 to silence PLD1/2 individually and compare FIPI’s effects .
  • Off-target profiling : Screen FIPI against lipid kinases/phosphatases (e.g., PI3K, DGK) using competitive binding assays .
  • Structural analysis : Perform molecular docking studies to identify binding interactions with PLD1 vs. PLD2 catalytic domains .

Q. What methodologies are recommended for analyzing this compound’s role in lipid-mediated signaling pathways with conflicting outcomes?

  • Multi-omics integration : Combine lipidomics (LC-MS-based PA quantification) with transcriptomics/proteomics to map signaling cascades .
  • Pathway perturbation : Co-treat with PLD activators (e.g., phorbol esters) or PA supplements to rescue phenotypes and confirm mechanism .
  • Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting studies, accounting for variables like cell confluency or serum starvation .

Q. How can this compound be utilized to study PLD’s role in disease models beyond canonical pathways (e.g., neurodegeneration or immune regulation)?

  • Cross-model validation : Test FIPI in organoids (e.g., glioblastoma or Alzheimer’s models) to assess PLD inhibition in 3D microenvironments .
  • Immune profiling : Use flow cytometry to evaluate FIPI’s effects on T-cell activation or macrophage polarization, linking PLD activity to cytokine secretion .
  • Behavioral endpoints : In neurodegenerative models, combine FIPI treatment with cognitive tests (e.g., Morris water maze) and correlate with lipidomic changes .

Q. What are the best practices for comparing this compound’s efficacy with other PLD inhibitors (e.g., CAY10594 or halopemide) in mechanistic studies?

  • Head-to-head assays : Compare IC50 values under identical conditions (cell type, substrate concentration) .
  • Structural-activity relationships (SAR) : Analyze chemical scaffolds (e.g., FIPI’s indole core vs. CAY10594’s benzodiazepine) to rationalize potency differences .
  • Phenotypic benchmarking : Use high-content screening to quantify effects on cell migration, apoptosis, or autophagy across inhibitors .

Q. How should researchers evaluate long-term effects of PLD inhibition by this compound in chronic disease models?

  • Toxicity monitoring : Perform histopathology and serum biochemistry (e.g., liver/kidney function) in long-term rodent studies .
  • Adaptive resistance checks : Profile PLD isoform expression post-treatment via qPCR to detect compensatory upregulation .
  • Metabolic tracing : Use isotopically labeled choline to track lipid remodeling over time .

Methodological Resources

  • Experimental protocols : Refer to standardized PLD activity assays in Analytical Chemistry and Journal of Lipid Research.
  • Data reporting : Follow the Beilstein Journal’s guidelines for compound characterization and reproducibility .
  • Ethical compliance : Ensure animal studies adhere to ARRIVE 2.0 guidelines and obtain institutional ethics approval .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。